2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C6H11IO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Characterization
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, a derivative of 1,3-dioxolane, has been studied for its role in polymer synthesis. For instance, Coskun et al. (1998) investigated the polymerization of a similar compound, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], using spectroscopic methods and thermal degradation analysis. They found that the thermal degradation of this polymer yields various volatile products including the monomer, indicating its potential in creating specialized polymers (Coskun et al., 1998).
Organic Synthesis
In organic synthesis, derivatives of 1,3-dioxolane have been utilized as key intermediates. For example, Petroski (2002) demonstrated the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, highlighting their usefulness as methyl vinyl ketone equivalents. This showcases the versatility of 1,3-dioxolane derivatives in synthesizing a variety of organic compounds (Petroski, 2002).
Catalytic Processes
1,3-Dioxolane derivatives have also been explored in catalytic processes. Hirano et al. (2000) developed a novel hydroxyacylation of alkenes using 1,3-dioxolanes and molecular oxygen, catalyzed by N-Hydroxyphthalimide, indicating the potential of these compounds in catalysis (Hirano et al., 2000).
Electrochemical Applications
The application of 1,3-dioxolane derivatives in electrochemistry, particularly in battery technology, has been a topic of research. Goldman et al. (1989) studied the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, revealing the importance of these compounds in enhancing battery performance (Goldman et al., 1989).
Mechanism of Action
The mechanism of action of similar compounds has been reported. For instance, a study reported the use of 2-aroylindole and dihydronaphthalene analogues of CA-4, which show strong inhibition on tubulin polymerization . Another study reported the reaction of the highly reactive ether ethylene oxide with water .
Safety and Hazards
Properties
IUPAC Name |
2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDTZCWOQEFBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452668 | |
Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-51-9 | |
Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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